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Compound of Interest

Compound Name:
4-Chloro-3-

(trifluoromethyl)quinoline

Cat. No.: B1353791 Get Quote

CAS Number: 590371-93-0

Introduction
This technical guide provides a comprehensive overview of 4-Chloro-3-
(trifluoromethyl)quinoline, a halogenated and trifluoromethyl-substituted quinoline derivative.

Due to the limited availability of specific experimental data for this particular isomer in publicly

accessible literature, this guide presents the confirmed properties of 4-Chloro-3-
(trifluoromethyl)quinoline and supplements this with generalized experimental protocols and

potential applications inferred from closely related quinoline compounds. The information is

intended for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry.

The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active

compounds, including a variety of approved pharmaceuticals. The incorporation of a

trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and

binding affinity to biological targets. The chlorine atom at the 4-position serves as a versatile

synthetic handle, being a good leaving group for nucleophilic substitution reactions. This

combination of structural features makes 4-Chloro-3-(trifluoromethyl)quinoline a valuable

building block in the synthesis of novel therapeutic agents.
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Specific quantitative physical properties such as melting and boiling points for 4-Chloro-3-
(trifluoromethyl)quinoline are not consistently reported in the available literature. The

following tables summarize the known properties of the target compound and provide data for

the closely related and well-documented isomer, 4-Chloro-7-(trifluoromethyl)quinoline, for

comparative purposes.

Table 1: Properties of 4-Chloro-3-(trifluoromethyl)quinoline

Property Value Source

CAS Number 590371-93-0

Molecular Formula C₁₀H₅ClF₃N

Molecular Weight 231.60 g/mol

Physical Form White to Yellow Solid [1]

Purity Typically ≥95% [1]

Storage Temperature 2-8 °C [1]

InChI Key
QLUSBWZTFPLCBU-

UHFFFAOYSA-N
[1]

Table 2: Reference Properties of 4-Chloro-7-(trifluoromethyl)quinoline (CAS: 346-55-4)

Property Value Source

Melting Point 69-71 °C [1]

Solubility Chloroform (25 mg/mL) [1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-3-
(trifluoromethyl)quinoline is not readily available, a general pathway can be inferred from

established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by

chlorination.
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A plausible synthetic route would start with an appropriately substituted aniline, in this case, 2-

(trifluoromethyl)aniline. This precursor would undergo condensation with a suitable three-

carbon electrophile, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization

to form the 4-hydroxyquinoline intermediate. Subsequent chlorination, typically with an agent

like phosphorus oxychloride (POCl₃), would yield the final product.
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Plausible Synthetic Pathway
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4-Chloro-3-(trifluoromethyl)quinoline
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A generalized synthetic workflow for 4-Chloro-3-(trifluoromethyl)quinoline.
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General Experimental Protocol for Nucleophilic
Aromatic Substitution
The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic

aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional

groups, which is a key application of this compound in synthetic chemistry.

Reaction: Synthesis of 4-amino-3-(trifluoromethyl)quinoline derivatives.

Materials:

4-Chloro-3-(trifluoromethyl)quinoline (1.0 eq)

Desired primary or secondary amine (1.1 - 1.5 eq)

Suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)

Optional: Acid catalyst (e.g., a catalytic amount of HCl) or a non-nucleophilic base (e.g.,

DIPEA, if the amine salt is used)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-3-(trifluoromethyl)quinoline in

the chosen solvent.

Addition of Reagents: Add the amine to the solution. If an acid catalyst is required, it is added

at this stage.

Heating: Heat the reaction mixture to reflux and stir for a period of 4 to 24 hours. The

reaction progress should be monitored by a suitable technique, such as Thin Layer

Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate

has formed, it can be collected by filtration. If no precipitate is present, the solvent is

removed under reduced pressure. The residue is then typically dissolved in an organic

solvent (e.g., ethyl acetate or dichloromethane), washed with a basic aqueous solution (e.g.,

saturated sodium bicarbonate) and then with brine.
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Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄),

filtered, and the solvent is evaporated. The final product can be purified by recrystallization

from a suitable solvent or by column chromatography on silica gel.

General Nucleophilic Aromatic Substitution Workflow

4-Chloro-3-(trifluoromethyl)quinoline

SNAr Reaction
(Solvent, Heat)

Nucleophile (e.g., R-NH₂)

Substituted Quinoline Derivative
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General workflow for the reaction of 4-Chloro-3-(trifluoromethyl)quinoline.

Applications in Research and Drug Development
4-Chloro-3-(trifluoromethyl)quinoline is primarily of interest as a versatile building block for

the synthesis of more complex molecules with potential therapeutic applications. The quinoline

core is a well-established pharmacophore in medicinal chemistry.

Anticancer Agents: Many quinoline derivatives have been investigated as anticancer agents.

They often exert their effect through the inhibition of protein kinases that are crucial for

cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or

Vascular Endothelial Growth Factor Receptor (VEGF). The trifluoromethyl group can

enhance the potency and pharmacokinetic profile of these inhibitors. A derivative, 4-chloro-3-

(trifluoromethyl)aniline, has shown notable antiproliferative effects.[2]
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Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for several important

antimalarial drugs, including chloroquine. The introduction of a trifluoromethyl group is a

strategy that has been explored to overcome drug resistance in malaria parasites. The

primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme

detoxification in the parasite.

Potential Biological Targets and Signaling Pathways
While there is no specific information on the biological targets of 4-Chloro-3-
(trifluoromethyl)quinoline itself, based on the known activities of structurally related

compounds, several potential targets and pathways can be inferred.

Kinase Inhibition: As many quinoline derivatives are kinase inhibitors, it is plausible that

compounds derived from 4-Chloro-3-(trifluoromethyl)quinoline could target signaling

pathways that are frequently dysregulated in cancer, such as the Ras/Raf/MEK/ERK and

PI3K/Akt/mTOR pathways.[3] These pathways are central to the regulation of cell

proliferation, survival, and angiogenesis.

Heme Detoxification in Plasmodium falciparum: In the context of malaria, the likely target

would be the parasite's food vacuole, where it digests hemoglobin. Quinoline-based drugs

are thought to interfere with the polymerization of toxic free heme into hemozoin, leading to

parasite death.

Inferred Target Pathway: Kinase Inhibition

Quinoline Derivative
(from 4-Chloro-3-(trifluoromethyl)quinoline)

Protein Kinase
(e.g., EGFR, BRAF)

Inhibition Downstream Signaling
(e.g., Ras/Raf/MEK, PI3K/Akt)

Activation Inhibition of Cell
Proliferation & Survival
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Potential mechanism of action via kinase inhibition.

Safety Information
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4-Chloro-3-(trifluoromethyl)quinoline is a chemical that should be handled with appropriate

safety precautions in a laboratory setting. This includes the use of personal protective

equipment such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated

area or a fume hood.

Hazard Statements (GHS):

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements (GHS):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Conclusion
4-Chloro-3-(trifluoromethyl)quinoline is a valuable synthetic intermediate with significant

potential in medicinal chemistry and drug discovery. While specific data on its physical

properties and biological activities are limited, its structural features—a quinoline core, a

reactive chloro group, and a trifluoromethyl moiety—make it an attractive starting material for

the development of novel therapeutics, particularly in the areas of oncology and infectious

diseases. Further research into this specific isomer is warranted to fully elucidate its chemical

and biological properties.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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